2-Bromododecanoyl bromide
Description
2-Bromododecanoyl bromide (C₁₂H₂₂Br₂O) is a long-chain aliphatic acyl bromide characterized by a bromine atom at the second carbon of its dodecanoyl chain. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing brominated acyl groups into target molecules. Its structure combines the electrophilic reactivity of the acyl bromide functional group with the hydrophobic properties of a 12-carbon chain, making it valuable in polymer chemistry, surfactant synthesis, and pharmaceutical applications where controlled acylation is required .
Properties
CAS No. |
59117-76-9 |
|---|---|
Molecular Formula |
C12H22Br2O |
Molecular Weight |
342.11 g/mol |
IUPAC Name |
2-bromododecanoyl bromide |
InChI |
InChI=1S/C12H22Br2O/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10H2,1H3 |
InChI Key |
IYXMKKFSGHEBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)Br)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
Acyl bromides react readily with nucleophiles such as alcohols, amines, and water due to the electrophilic nature of the carbonyl carbon. For 2-bromododecanoyl bromide, this reaction would yield esters, amides, or carboxylic acids, depending on the nucleophile used.
Example Reaction with Ammonia
In a similar reaction, 2-bromo-2-methylpropanoyl bromide reacts with aqueous ammonia in petroleum ether at 0°C to form 2-bromo-2-methylpropanamide in 96% yield (see Table 1) . While this specific reaction is not directly described for this compound, the mechanism is analogous:
Table 1: Nucleophilic Acyl Substitution Conditions
| Reaction | Reagent/Nucleophile | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amide formation | Aqueous ammonia | Petroleum ether | 0°C | 96% |
Substitution of the Alpha-Bromine
The bromine atom on the alpha-carbon can undergo substitution reactions. For instance, in the synthesis of Chlorosphaerolactylate B, 12-bromododecanoic acid undergoes substitution of bromine with chloride using trimethylsilyl chloride (TMSCl) and imidazole in DMF at 90°C (Table 2) . This suggests that this compound could similarly undergo substitution under analogous conditions.
Mechanism
The reaction likely involves deprotonation of the alpha-carbon by imidazole, forming a stabilized carbanion that displaces the bromide ion via an SN2 mechanism. TMSCl acts as a silylating agent to activate the leaving group.
Table 2: Substitution Reaction Conditions
| Reaction | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromine → Chlorine | TMSCl, imidazole | DMF | 90°C | 7 h | 51% |
Stability and Handling Considerations
Acyl bromides are highly reactive and moisture-sensitive. Reactions should be conducted in dry solvents (e.g., DMF, dichloromethane) under inert atmospheres (N₂ or Ar). For example, in the synthesis of 2-cyano-benzyl bromide, DMF and Pd catalysts were used under nitrogen protection .
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 2-bromododecanoyl bromide with analogous brominated compounds:
Key Observations:
Chain Length and Branching: this compound’s long aliphatic chain (C12) increases hydrophobicity compared to shorter-chain analogs like 2-bromo-2-methylbutanoyl bromide (C5). This affects solubility in polar solvents and melting points . Branched structures (e.g., 2-bromo-2-methylbutanoyl bromide) exhibit lower crystallinity and melting points due to disrupted molecular packing .
Functional Group Reactivity: Acyl bromides (e.g., this compound) are highly reactive in nucleophilic acyl substitutions, outperforming alkyl bromides (e.g., 2-bromobenzyl bromide) in acylation reactions due to the electron-withdrawing carbonyl group . Brominated amides (e.g., 2-bromoacetamide) exhibit reduced reactivity compared to acyl bromides, as the amide group stabilizes the molecule through resonance .
Aromatic vs. Aliphatic Bromides: Aromatic bromides (e.g., 2-bromobenzyl bromide) participate in electrophilic aromatic substitution, whereas aliphatic bromides (e.g., this compound) favor nucleophilic substitutions or eliminations .
Physicochemical Properties
Limited direct data on this compound necessitates extrapolation from structurally similar compounds:
*Estimates based on chain length and functional group trends.
Research Findings and Trends
Halogen Effects :
- Bromine’s larger atomic radius compared to chlorine or fluorine increases steric hindrance in reactions, as seen in 2-bromoacetamide’s structural deviations from chloro/fluoro analogs .
Crystallinity :
- Planar structures (e.g., 2-bromoacetamide) exhibit higher crystallinity, while branched or long-chain analogs form less ordered crystals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromododecanoyl bromide with high purity, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : The synthesis of brominated acyl bromides typically involves bromination of carboxylic acids using reagents like PBr₃ or HBr in controlled stoichiometric ratios. For this compound, a two-step process is recommended: (1) bromination of dodecanoic acid using PBr₃ under anhydrous conditions at 0–5°C to form dodecanoyl bromide, followed by (2) regioselective bromination at the β-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Purity is ensured via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg, 80–100°C). Side products like α-bromo isomers are minimized by maintaining low temperatures and inert atmospheres.
Q. How should researchers characterize the purity and structural identity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm regiochemistry via downfield shifts of the β-bromine adjacent to the carbonyl group (δ ~2.8–3.2 ppm for CH₂Br in ¹H NMR; δ ~35–40 ppm in ¹³C NMR) .
- FT-IR : Detect C=O stretching (~1800 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities; ESI-MS in negative mode confirms molecular ion peaks (theoretical m/z: 339.1 [M-Br]⁻).
- Elemental Analysis : Validate Br content (expected ~47.1% w/w) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its lachrymatory and corrosive properties:
- Use sealed glove boxes or fume hoods with HEPA filters.
- Wear acid-resistant gloves (e.g., nitrile) and full-face shields.
- Neutralize spills with sodium bicarbonate or calcium carbonate, followed by ethanol rinsing.
- Store under nitrogen in amber glass bottles at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of this compound in nucleophilic acyl substitution reactions under varying solvent systems?
- Methodological Answer : Contradictions in reactivity (e.g., in DMF vs. THF) often arise from solvent polarity and Br⁻ ion dissociation kinetics. Use kinetic studies (UV-Vis monitoring at 280 nm for acyl bromide consumption) to compare reaction rates. For polar aprotic solvents (DMF, DMSO), stabilize transition states with crown ethers (e.g., 18-crown-6) to enhance nucleophile activity. In non-polar solvents (THF), pre-activate substrates with catalytic DMAP to accelerate substitution . Validate via comparative NMR kinetics and DFT modeling of solvent effects.
Q. What strategies optimize the use of this compound as a polymer crosslinking agent while avoiding premature hydrolysis?
- Methodological Answer : For polymerization applications (e.g., polyesters or polyamides):
- In-situ generation : Add this compound to monomer mixtures under strict anhydrous conditions (e.g., molecular sieves).
- Stabilizers : Incorporate 1–2 mol% triethylamine to scavenge HBr byproducts without deactivating the acyl bromide.
- Temperature control : Maintain reactions below 40°C to suppress hydrolysis; monitor via inline IR for C=O stability . Post-polymerization, use Soxhlet extraction with dry ether to remove unreacted bromide.
Q. How do electronic and steric effects influence the regioselectivity of this compound in multi-step organic syntheses (e.g., Grignard additions or Friedel-Crafts acylations)?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine at C2 destabilizes the carbonyl, making it more electrophilic. In Friedel-Crafts reactions, this enhances acylation rates on electron-rich arenes (e.g., anisole) but may require Lewis acid modulation (e.g., AlCl₃ vs. FeCl₃) to avoid over-activation .
- Steric Effects : The C2 bromine hinders nucleophilic attack at the α-carbon, directing Grignard reagents (e.g., MeMgBr) to the carbonyl. Computational modeling (e.g., Gaussian) predicts transition-state geometries; experimental validation via X-ray crystallography of intermediates is advised .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended to address batch-to-batch variability in this compound synthesis yields?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., bromination time, NBS equivalents). Use ANOVA to compare yields across 5–10 batches, with Tukey’s HSD post-hoc tests to isolate outliers. For process optimization, response surface methodology (RSM) with a central composite design reduces variability by >20% .
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